molecular formula C8H13F2NO2 B2480609 Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate CAS No. 885498-55-5

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate

Cat. No. B2480609
CAS RN: 885498-55-5
M. Wt: 193.194
InChI Key: MXZJFANNNXYGJK-UHFFFAOYSA-N
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Description

Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is a fluorinated analogue of 1-aminocyclohexanecarboxylic acid, designed for its potential utility in drug discovery. The incorporation of fluorine atoms into the cyclohexane ring is intended to modify its conformation, lipophilicity, acidity, and fluorescent properties, suggesting various practical applications for this compound (Mykhailiuk et al., 2013).

Synthesis Analysis

The synthesis of this compound is achieved through a three-step process from commercially available materials, with an overall yield of 22%. This synthetic route highlights the challenges and intricacies involved in incorporating fluorine atoms into complex molecular frameworks (Mykhailiuk et al., 2013).

Molecular Structure Analysis

Crystallographic studies have provided insights into the conformational preferences of the 1-aminocyclohexane-1-carboxylic acid residue in derivatives and peptides, including those with modifications such as difluorination. These studies reveal that the cyclohexane rings predominantly adopt chair conformations, with the fluorine atoms influencing the ring's electronic environment and possibly its interactions in biological systems (Valle et al., 1988).

Chemical Reactions and Properties

The presence of fluorine atoms significantly impacts the compound's reactivity and chemical properties. Fluorine atoms can enhance the molecule's stability towards metabolic degradation, influence its acidity, and affect its lipophilicity, which are critical factors in the design of pharmacologically active compounds (Mykhailiuk et al., 2013).

Physical Properties Analysis

While specific details on the physical properties of this compound are not provided in the available literature, the physical properties of fluorinated organic compounds often include higher thermal and chemical stability, reduced flammability, and unique solvent properties compared to their non-fluorinated counterparts.

Chemical Properties Analysis

Fluorinated compounds like this compound exhibit unique chemical properties, including increased lipophilicity, altered electronic properties, and enhanced binding affinity to biological targets. The introduction of fluorine atoms into organic molecules can significantly impact their pharmacokinetic and pharmacodynamic profiles, making them of interest in medicinal chemistry and drug design efforts (Mykhailiuk et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Stereoisomers : Avenoza et al. (1999) detailed the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a constrained hydroxy-α,α-disubstituted-α-amino acid, through transformations of enone cycloadducts, which could be related to the synthesis of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (Avenoza, 1999).

  • Building Block for Drug Discovery : Mykhailiuk et al. (2013) synthesized 1-Amino-4,4-difluorocyclohexanecarboxylic acid, noting its potential as a fluorinated analogue for pharmacological applications. Their study also examined its impact on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk, 2013).

  • Microwave-Assisted Synthesis : Onogi et al. (2012) reported the synthesis of related compounds using microwave-assisted conditions, highlighting the efficiency and selectivity of this method, which could be applicable to the synthesis of this compound (Onogi, 2012).

  • Aminocarbonylation Reactions : Müller et al. (2005) utilized amino acid methyl esters in palladium-catalysed aminocarbonylation, a process that could potentially be applied to this compound for the synthesis of novel compounds (Müller, 2005).

  • Hydrogen Bonding Studies : Kubicki et al. (2000) analyzed the hydrogen bonding in anticonvulsant enaminones, providing insights into the interactions and conformational aspects that could be relevant for similar compounds like this compound (Kubicki, 2000).

Additional Applications

  • Synthesis of Labeled Compounds : Zhao and Liu (2002) discussed the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid for enzyme studies, a technique that could be adapted for labeling this compound for research purposes (Zhao, 2002).

  • Electrochemical Synthesis : Monoi and Hara (2012) described the electrochemical synthesis of a related compound, demonstrating a method that might be relevant for the electrochemical preparation of this compound (Monoi, 2012).

  • Strecker Synthesis : Volk and Frahm (1996) reported the Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids, a process potentially applicable to the synthesis and study of this compound (Volk, 1996).

  • Crystallographic Characterization : Valle et al. (1988) conducted crystallographic studies on 1-aminocyclohexane-1-carboxylic acid derivatives, offering valuable data for understanding the structural properties of similar compounds like this compound (Valle, 1988).

properties

IUPAC Name

methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-13-6(12)7(11)2-4-8(9,10)5-3-7/h2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZJFANNNXYGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885498-55-5
Record name methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
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